4-Chloro-3-fluorophenetole

Übersicht

Beschreibung

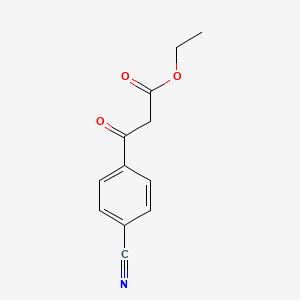

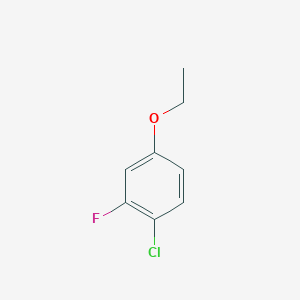

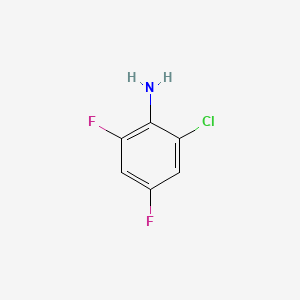

4-Chloro-3-fluorophenetole is a chemical compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorophenetole consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Physical And Chemical Properties Analysis

4-Chloro-3-fluorophenetole has a molecular weight of 174.6 . The boiling point is predicted to be 198ºC .Wissenschaftliche Forschungsanwendungen

-

Fluorescent Probes in Chemical Biology

- Summary of the Application : Fluorescent probes are powerful tools with vast potential for application in chemical biology. The specific characteristics of the main group of fluorophores coupled with the development of new techniques have boosted their investigation in various research areas .

- Methods of Application : The fluorescent probe is a molecule that contains a fluorescent functional group, which changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

- Results or Outcomes : These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

-

Analgesic Potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol Analogues

- Summary of the Application : A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential .

- Methods of Application : The analgesic action of the synthesized derivatives was estimated by means of Hot Plate Method .

- Results or Outcomes : Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. In the presence of naloxone they displayed pain-relieving effect .

-

Development of Bio-active Substituted and Fused Coumarin Heterocycles

- Summary of the Application : 4-Chloro-3-formylcoumarin has been used as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles .

- Methods of Application : The synthetic applicability of 4-chloro-3-formylcoumarins in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .

- Results or Outcomes : This research data available in the literature on the chemistry of 4-chloro-3-formylcoumarins reported over the last two to three decades .

-

Determination of Free Amino Acids in Chinese Jujube Date

- Summary of the Application : Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids in Chinese jujube date .

- Methods of Application : The MS/MS conditions, choice of mobile phase, the extraction process, and matrix effects were studied with a view to a method of optimization .

- Results or Outcomes : The limits of detection for measurement of the amino acids ranged from 0.8 to 600.0 μg L −1. The correlation coefficients (r 2 ≥\u20090.9947) indicated good correlation between the concentrations of amino acids and the peak areas for the CNBF-derivatives .

-

Synthesis of Bio-active Substituted and Fused Coumarin Heterocycles

- Summary of the Application : 4-Chloro-3-formylcoumarin has been used as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles .

- Methods of Application : The synthetic applicability of 4-chloro-3-formylcoumarins in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .

- Results or Outcomes : This paper reviews the research data available in the literature on the chemistry of 4-chloro-3-formylcoumarins reported over the last two to three decades .

-

Determination of Free Amino Acids in Chinese Jujube Date

- Summary of the Application : Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids in Chinese jujube date .

- Methods of Application : The MS/MS conditions, choice of mobile phase, the extraction process, and matrix effects were studied with a view to a method of optimization .

- Results or Outcomes : The limits of detection for measurement of the amino acids ranged from 0.8 to 600.0 μg L −1. The correlation coefficients (r 2 ≥\u20090.9947) indicated good correlation between the concentrations of amino acids and the peak areas for the CNBF-derivatives .

Safety And Hazards

The safety data sheet for 4-Chloro-3-fluorophenetole suggests that it may cause skin and eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Eigenschaften

IUPAC Name |

1-chloro-4-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOPKBHSDDSVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378658 | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorophenetole | |

CAS RN |

289039-33-4 | |

| Record name | 1-Chloro-4-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)